molecular formula C15H13ClO6 B15082840 Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-

Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-

Cat. No.: B15082840
M. Wt: 324.71 g/mol
InChI Key: SXCNFUDOBRUGOV-UHFFFAOYSA-N
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Description

Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, hydroxy, and methoxy, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- typically involves multi-step organic reactionsThe chloro, hydroxy, and methoxy groups are then introduced via selective functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the methoxy group may result in the formation of a new ether compound .

Scientific Research Applications

Chemistry

In chemistry, Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential biological activity.

Medicine

In medicine, Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is investigated for its potential therapeutic effects. Preliminary studies indicate that it may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further drug development .

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique spirocyclic structure may impart desirable properties to polymers and other materials, leading to applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- involves its interaction with specific molecular targets. The chloro and hydroxy groups may form hydrogen bonds or covalent interactions with target proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H13ClO6

Molecular Weight

324.71 g/mol

IUPAC Name

7-chloro-6-hydroxy-4-methoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione

InChI

InChI=1S/C15H13ClO6/c1-6-3-7(17)4-10(19)15(6)14(20)11-9(21-2)5-8(18)12(16)13(11)22-15/h5-6,18H,3-4H2,1-2H3

InChI Key

SXCNFUDOBRUGOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(=O)C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC

Origin of Product

United States

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